ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate is a versatile chemical compound with a unique structure that allows for a wide range of applications in scientific research. This compound is particularly valuable in fields such as drug discovery, polymer synthesis, and various other areas of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with tetrahydrofuran under controlled temperature conditions. The mixture is then treated with methylmagnesium bromide in ether, followed by dilution with water and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tetrahydro-2H-pyran-4-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and polymer chemistry.
Biology: In the study of metabolic pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Used in organic synthesis and as an intermediate in pharmaceutical chemistry.
6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxamide: Another compound with a similar pyran structure, used in various chemical transformations.
Uniqueness
Ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and applications. Its ability to participate in multiple types of reactions makes it a valuable tool in advancing scientific knowledge and innovation.
Properties
IUPAC Name |
ethyl 4-[[6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-2-26-19(24)22-9-5-15(6-10-22)21-18(23)14-3-4-17(20-13-14)27-16-7-11-25-12-8-16/h3-4,13,15-16H,2,5-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBVUQFLOMRECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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